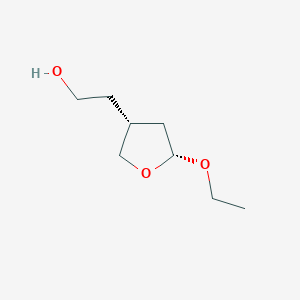
2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol is a chiral compound with a tetrahydrofuran ring structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, featuring both an ethoxy group and a hydroxyl group, allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-((3R,5R)-5-ethoxytetrahydrofuran-3-yl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. Enzymes such as alcohol dehydrogenases (ADHs) can be employed to catalyze the reduction of the precursor compounds with high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or ketone.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted ethers .
Scientific Research Applications
2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products .
Mechanism of Action
The mechanism by which 2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol exerts its effects is primarily through its interaction with enzymes and other molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The ethoxy group can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-((3R,5R)-5-Methoxytetrahydrofuran-3-yl)ethanol
- 2-((3R,5R)-5-Propoxytetrahydrofuran-3-yl)ethanol
- 2-((3R,5R)-5-Butoxytetrahydrofuran-3-yl)ethanol
Uniqueness
2-((3R,5R)-5-Ethoxytetrahydrofuran-3-yl)ethanol is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-[(3R,5R)-5-ethoxyoxolan-3-yl]ethanol |
InChI |
InChI=1S/C8H16O3/c1-2-10-8-5-7(3-4-9)6-11-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
GFNCDXCDNVBBAT-HTQZYQBOSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H](CO1)CCO |
Canonical SMILES |
CCOC1CC(CO1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















